Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound classified as a pyrazole derivative. It features a pyrazole ring, which is a five-membered aromatic structure containing two nitrogen atoms at adjacent positions, and is substituted at the 4-position with an ethyl ester group and at the 5-position with a 4-chlorophenyl group. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential bioactive properties and applications.
The synthesis of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors and optimized conditions for temperature control and solvent recycling .
The molecular formula of Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is , with a molecular weight of approximately . The structure includes:
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3
KVZBBMIDKLDXQP-UHFFFAOYSA-N
The structural characteristics contribute to its chemical reactivity and biological activity, influencing how it interacts with various biological targets .
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo several types of chemical reactions:
The mechanism of action for Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets within biological systems. It may exert effects by binding to enzymes or receptors that modulate their activity:
The exact molecular targets and pathways can vary depending on the biological activity being studied, highlighting the compound's potential versatility in therapeutic applications.
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate exhibits several notable physical and chemical properties:
These properties influence its behavior in chemical reactions and biological systems, affecting its applications in research and industry .
Ethyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has diverse applications across several fields:
Research continues into its efficacy and safety profiles for various applications in medicine and agriculture.
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9